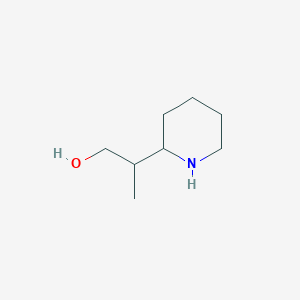

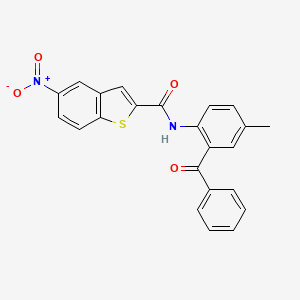

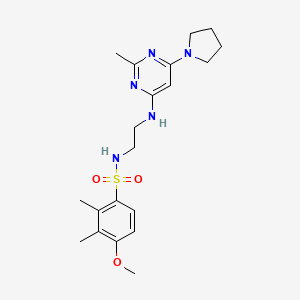

![molecular formula C14H23N3O B2470878 N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide CAS No. 1645542-92-2](/img/structure/B2470878.png)

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide, also known as CTTH, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. CTTH is a small molecule that can be synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Rani et al. (2014) detailed the synthesis and characterization of substituted phenoxy acetamide derivatives, including structures similar to the compound , for potential pharmacological applications. These compounds were synthesized using a novel series involving the reaction of camphor with specific ketones, aimed at exploring their anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, intended as antimicrobial agents. This research emphasizes the chemical versatility and potential biomedical applications of compounds related to N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Activity

Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating the compound's relevance in developing potential cancer treatments. This study underscores the compound's utility in generating pharmacologically active molecules with promising inhibitory effects on various cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Tyrosinase Inhibition

Research by Butt et al. (2019) on the synthesis and structure-activity relationship of novel bi-heterocyclic acetamides highlighted the compound's potential in addressing melanogenesis through tyrosinase inhibition. This application is significant for developing treatments for skin pigmentation disorders (Butt, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2019).

N-Acyliminium Ion Chemistry

Ollero et al. (1999) described the use of N-alkenylimides in generating N,O-acetals as precursors for tertiary N-acyliminium ion chemistry, facilitating the efficient synthesis of bi- and tricyclic lactams. This research showcases the compound's utility in advanced organic synthesis and the development of novel cyclic compounds (Ollero, Mentink, Rutjes, Speckamp, & Hiemstra, 1999).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the compound's significance in the natural synthesis of antimalarial drugs. This study emphasizes its role in synthesizing pharmaceutically relevant intermediates (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-13(2)10-4-5-14(13,3)11(8-10)17-9-12(18)16-7-6-15/h10-11,17H,4-5,7-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLKPZBXNMKLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)NCC(=O)NCC#N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

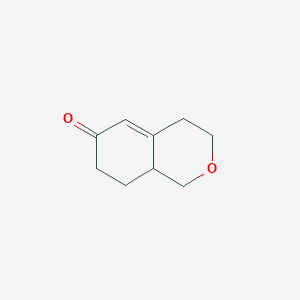

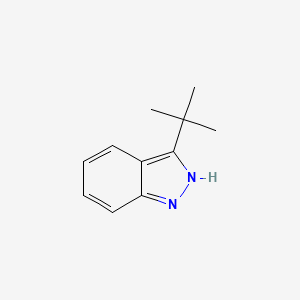

![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)

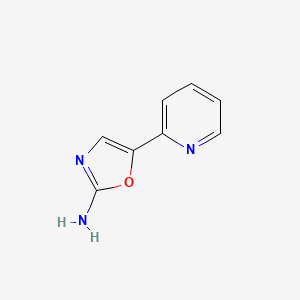

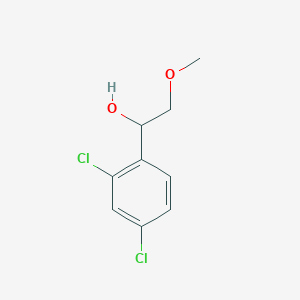

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)

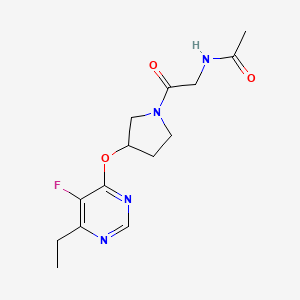

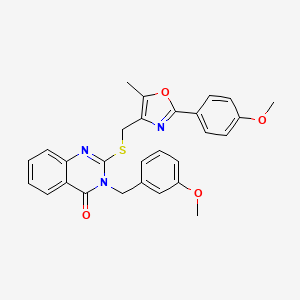

![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)

![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)